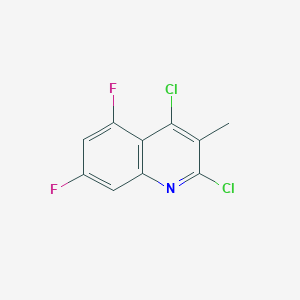

2,4-Dichloro-5,7-difluoro-3-methylquinoline

Description

Properties

IUPAC Name |

2,4-dichloro-5,7-difluoro-3-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2F2N/c1-4-9(11)8-6(14)2-5(13)3-7(8)15-10(4)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWGALDZWMKKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C(C=C2F)F)N=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 2,4-Dichloro-5,7-difluoro-3-methylquinoline generally proceeds via:

- Construction of the quinoline core with a methyl substituent at position 3.

- Introduction of halogen substituents (chlorine and fluorine) at the 2,4,5,7 positions.

- Selective chlorination and fluorination steps to achieve the dichloro-difluoro substitution pattern.

Preparation of 3-Methylquinoline Intermediate

A key intermediate in the synthesis is 3-methylquinoline or derivatives thereof. According to a patented method for preparing 3-methylquinoline-8-sulfonyl chloride (a related quinoline derivative), the synthesis starts from 2-aminobenzenesulfonic acid, which undergoes catalytic cyclization with propionaldehyde and paraformaldehyde in a eutectic solvent composed of choline chloride and zinc chloride (molar ratio 1:2). This step yields 3-methylquinoline-8-sulfonic acid. Subsequent chlorination with bis(trichloromethyl) carbonate in the presence of an organic base converts the sulfonic acid to the sulfonyl chloride derivative.

While this method targets a sulfonyl chloride derivative, the cyclization approach to obtain 3-methylquinoline is relevant as a precursor step for further halogenation to yield this compound.

Halogenation: Chlorination and Fluorination

The specific halogenation pattern of this compound requires selective substitution reactions:

Chlorination : Introduction of chlorine atoms at positions 2 and 4 can be achieved through chlorinating agents such as bis(trichloromethyl) carbonate or other chlorinating reagents under controlled conditions to avoid over-chlorination or isomer formation.

Fluorination : Fluorination at positions 5 and 7 is more challenging due to the reactivity of fluorine. Methods for preparing related fluorinated heterocycles involve nucleophilic aromatic substitution using potassium fluoride or other fluoride sources in polar aprotic solvents, often under elevated temperatures and inert atmosphere to prevent side reactions.

Representative Reaction Conditions and Parameters

Challenges and Optimization

Selectivity : Achieving selective halogenation at multiple positions on the quinoline ring demands precise control of reaction conditions and choice of halogenating agents to avoid undesired substitution patterns.

Purity and Yield : The use of eutectic solvents and catalytic systems in cyclization enhances purity and yield by minimizing isomer formation and side reactions.

Environmental and Safety Considerations : The chlorination step using bis(trichloromethyl) carbonate avoids corrosive gases, making the process safer and more environmentally friendly for scale-up.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,7-difluoro-3-methylquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Electrophilic Substitution: Reagents like sulfuric acid or nitric acid can facilitate electrophilic substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .

Scientific Research Applications

2,4-Dichloro-5,7-difluoro-3-methylquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5,7-difluoro-3-methylquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets . The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

- Halogen Positioning: The 2,4-dichloro substitution is less common than 5,7-dichloro patterns (e.g., 5,7-Dichloro-4-(4-fluorophenoxy)quinoline), which are often associated with pesticidal activity .

- Functional Groups: The methyl group in this compound distinguishes it from phenyl- or phenoxy-substituted analogs, which may exhibit stronger π-π stacking interactions but lower metabolic stability .

Electronic and Physicochemical Properties

- Electron-Withdrawing Effects: Fluorine and chlorine atoms at positions 5,7 and 2,4 create a highly electron-deficient quinoline core, enhancing reactivity toward nucleophilic substitution. This contrasts with methoxy- or hydroxy-substituted quinolines (e.g., 4-hydroxy-7-trifluoromethylquinoline), where electron-donating groups reduce electrophilicity .

- Lipophilicity: The logP value of this compound is expected to be higher than that of 5,7-Dichloro-4-hydroxyquinoline derivatives due to the methyl group .

Biological Activity

2,4-Dichloro-5,7-difluoro-3-methylquinoline is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Chemical Structure

This compound features two chlorine atoms and two fluorine atoms substituted on the quinoline ring, which significantly influences its biological properties.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : The compound exhibits potent antimicrobial properties against a range of bacterial strains. Its Minimum Inhibitory Concentration (MIC) values have been reported to be lower than those of standard antibiotics, indicating its potential as a broad-spectrum antimicrobial agent.

- Anticancer Properties : Research indicates that this compound can inhibit the growth of various cancer cell lines. It has shown selective cytotoxicity towards malignant cells while sparing normal cells.

- Enzyme Inhibition : The compound has been found to interact with specific enzymes involved in metabolic pathways, potentially acting as an inhibitor or modulator.

The biological activity of this compound is attributed to its ability to bind to specific targets within cells:

- Enzyme Interaction : The compound may inhibit enzymes that are critical for bacterial survival or cancer cell proliferation. For instance, it has been shown to affect the activity of enzymes involved in DNA replication and repair mechanisms.

- Cell Signaling Modulation : It can influence cell signaling pathways such as MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival.

- DNA Binding : Studies suggest that this compound can intercalate into DNA, leading to disruption of replication and transcription processes.

Antimicrobial Efficacy

A study conducted on various bacterial strains revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table summarizes its MIC values compared to standard antibiotics:

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 1 | 0.5 |

| Escherichia coli | 0.5 | 1 |

| Klebsiella pneumoniae | 0.25 | 0.125 |

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) showed that this compound had IC50 values ranging from 10 to 30 µM, indicating its potential as a chemotherapeutic agent:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| MCF-7 | 15 | 20 (Cisplatin) |

| A549 | 25 | 30 (Doxorubicin) |

Q & A

Q. Table 1: Substituent Effects on Bioactivity

| Compound | Substituents | Activity (IC₅₀, μM) |

|---|---|---|

| Target Compound | 2,4-Cl;5,7-F;3-CH₃ | TBD (hypothesized <10) |

| 4-Chloro-5,7-difluoro-2-Ph | 2-Ph;5,7-F;4-Cl | 12.3 (Antifungal) |

| 7-Chloro-2-methylquinoline | 7-Cl;2-CH₃ | 45.6 (Antimalarial) |

- Mechanistic Studies : Use molecular docking to assess binding affinity variations (e.g., p38α MAP kinase inhibition ).

Basic: What strategies ensure solubility and stability during in vitro assays?

Methodological Answer:

- Solubility Optimization :

- Test solvents (DMSO, ethanol, PEG-400) at 1–10 mM. For aqueous buffers, use 0.1% Tween-80 to stabilize suspensions .

- Stability Protocols :

- Store stock solutions at -20°C in anhydrous DMSO.

- Monitor degradation via HPLC under physiological conditions (pH 7.4, 37°C) over 24–72 hours.

Advanced: How do halogen atoms influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.